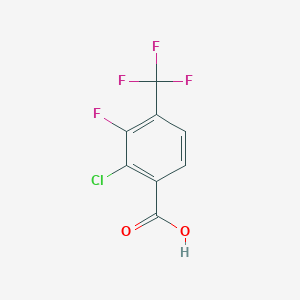

2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid” is a substituted benzoic acid derivative . It has a molecular weight of 242.56 .

Synthesis Analysis

The synthesis of “this compound” can be achieved from carbon monoxide and 3-CHLORO-4-IODOBENZOTRIFLUORIDE . More detailed synthesis methods and uses for various diseases and disorders can be found in the literature .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H3ClF4O2/c9-5-4(8(11,12)13)2-1-3(6(5)10)7(14)15/h1-2H,(H,14,15) .Chemical Reactions Analysis

As a synthetic building block, “this compound” can be easily attached to molecular scaffolds through condensation reactions . It has also been used in the synthesis of 1,3,4-oxadiazole derivatives .Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm³, a boiling point of 280.3±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 43.1±0.3 cm³ .科学的研究の応用

Directed Lithiation of Unprotected Benzoic Acids

Directed lithiation of benzoic acids, including those substituted with chloro, fluoro, and trifluoromethyl groups, provides a pathway to ortho-substituted products through reaction with various electrophiles. This method allows for the development of benzoic acids tri- and tetra-substituted with functionalities, offering routes to complex organic molecules for further applications in synthesis and drug development (Bennetau et al., 1995).

Synthesis of PET Tracers for Tumor Delineation

The synthesis of Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, demonstrates the utility of chloro- and fluoro-substituted benzoic acids in developing PET tracers for cancer diagnosis and treatment monitoring. Such compounds exhibit high specificity and binding to tumor cells, making them valuable in medical imaging (Shoup & Goodman, 1999).

Development of Soluble Fluoro-Polyimides

Soluble fluoro-polyimides synthesized from fluorine-containing aromatic diamines and dianhydrides, involving 2-chloro-5-nitro-1-trifluoromethylbenzene, show exceptional thermal stability, low moisture absorption, and high hygrothermal stability. These materials are promising for advanced applications in aerospace, electronics, and coatings due to their outstanding properties (Xie et al., 2001).

Aromatic Trifluoromethylation with Metal Complexes

The importance of fluorinated organic compounds across numerous areas, including pharmaceuticals and agrochemicals, underscores the significance of methods for the selective introduction of fluorine-containing groups into organic molecules. Compounds bearing a trifluoromethyl group, including those derived from aromatic rings substituted with chloro, fluoro, and trifluoromethyl groups, are particularly crucial for their biological activity and industrial applications (Tomashenko & Grushin, 2011).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

作用機序

Target of Action

Similar compounds have been shown to interact with g protein-coupled receptors .

Mode of Action

It’s known that the compound can participate in suzuki–miyaura cross-coupling reactions , which are widely used in organic chemistry for the formation of carbon-carbon bonds .

Biochemical Pathways

It’s known that the compound can be involved in the synthesis of other complex molecules, potentially affecting various biochemical pathways .

Pharmacokinetics

The compound’s solubility in dense carbon dioxide has been evaluated, which could influence its bioavailability .

Result of Action

It’s known that the compound is used as an intermediate in the synthesis of other compounds, which could have various biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoic acid. For instance, the compound’s reactivity can be influenced by the reaction temperature and the presence of other substances . Furthermore, the compound’s solubility in dense carbon dioxide suggests that its action could be influenced by the surrounding gas environment .

特性

IUPAC Name |

2-chloro-3-fluoro-4-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O2/c9-5-3(7(14)15)1-2-4(6(5)10)8(11,12)13/h1-2H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIOOXKQWUDMRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

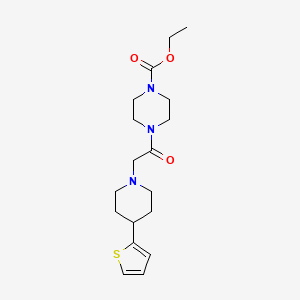

![2,5-dichloro-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2837155.png)

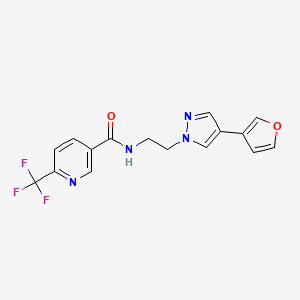

![N-(2,6-difluorobenzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2837159.png)

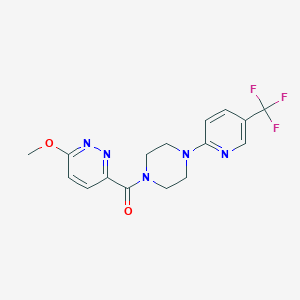

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-triethoxybenzamide](/img/structure/B2837165.png)

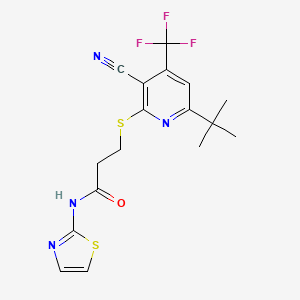

![6-(3-((furan-2-ylmethyl)sulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2837167.png)

![N-(2,5-dichlorophenyl)-2-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B2837168.png)

![{3-[(4-Benzoylpiperazin-1-yl)sulfonyl]phenyl}amine](/img/structure/B2837171.png)